2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
The compound 2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide (hereafter referred to as the "target compound") features a unique molecular architecture combining a fluorophenylthio group, an acetamide backbone, and a 3-methyl-1,2,4-oxadiazole-substituted phenyl moiety. This structure positions the compound as a candidate for therapeutic applications, particularly in areas where oxadiazole derivatives are explored, such as antimicrobial, anti-inflammatory, or anticancer agents.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-20-18(24-22-12)10-13-4-2-3-5-16(13)21-17(23)11-25-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVOVLDPRVWCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Thioether formation:
Acetamide formation: The final step often involves the coupling of the intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compound 28 (N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide)
- Key Features : A 3-methyl-1,2,4-oxadiazole linked to a trifluoromethylpyrazole and a nitrophenylacetamide.
- Comparison : The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s 4-fluorophenylthio group. The nitrophenyl moiety may enhance oxidative stress responses, whereas the fluorophenyl group in the target compound likely improves passive membrane permeability .
Compound 45 (N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
- Key Features : A benzamide backbone with a 3-methyl-1,2,4-oxadiazolemethylthio group and a dichloropyridine substituent.
- Both compounds leverage the oxadiazole’s metabolic stability, but the target’s fluorophenylthio group may offer superior pharmacokinetic profiles .
Analogues with Varied Heterocycles
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- Key Features : A 1,2,4-triazole core with allyl and methoxyphenyl substituents.
- Comparison : The triazole ring provides distinct hydrogen-bonding capabilities compared to oxadiazole. The methoxyphenyl group in this compound may enhance solubility but reduce metabolic stability relative to the target’s fluorophenylthio group .
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Key Features : A furan-linked oxadiazolethioacetamide.
- The absence of a fluorophenyl group reduces lipophilicity, which may limit blood-brain barrier penetration compared to the target compound .
Anti-Exudative Acetamides
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The target compound’s fluorophenylthio group may enhance anti-inflammatory efficacy due to increased membrane affinity, though direct biological data are lacking .
Anticancer and Antiviral Derivatives
Compounds in and , such as 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide, are patented for cancer and viral infection treatment. The target compound’s structural simplicity (lack of nitro or ethylamino groups) may reduce off-target effects while retaining oxadiazole-mediated bioactivity .
Comparative Data Table
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₃S₂ |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1795304-03-8 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound has been evaluated for its inhibitory effects on several cancer cell lines. For instance, derivatives containing the oxadiazole moiety have shown promising results against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC₅₀ values reported in the low micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-((4-fluorophenyl)thio)-N-(2-(3-methyl... | PC-3 | 0.67 |
| HCT-116 | 0.80 | |
| ACHN | 0.87 |
The proposed mechanism of action for this compound involves the inhibition of specific kinases and enzymes associated with cancer cell proliferation. The oxadiazole ring is known to interact with various biological targets, leading to apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit EGFR and Src kinases, which are critical in cancer signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and the phenylthio group significantly influence biological activity. Substituents such as fluorine atoms enhance potency due to increased electron-withdrawing effects, leading to better interactions with target proteins .
Case Studies
- Case Study on Prostate Cancer : A derivative of the compound was tested against the PC-3 prostate cancer cell line, showing an IC₅₀ value of 0.67 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
- Case Study on Colon Cancer : Another study revealed that modifications to the oxadiazole structure led to enhanced activity against HCT-116 colon cancer cells with an IC₅₀ of 0.80 µM .
Q & A
Q. What are the critical synthetic steps for preparing 2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide?
- Methodology : The synthesis involves three key stages: (i) Thioether formation : React 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to yield the thioacetate intermediate . (ii) Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioacetate with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline . (iii) Oxadiazole cyclization : Optimize cyclization of intermediate thiosemicarbazides using dehydrating agents like POCl₃ or PPA under reflux . Key tip : Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., fluorine coupling patterns in the 19F NMR) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% by area under the curve) .
Q. How should preliminary biological activity screening be designed for this compound?
- Target selection : Prioritize enzymes/receptors with known oxadiazole sensitivity (e.g., HDACs, kinases) .
- Assay protocols : (i) In vitro enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) with IC₅₀ determination via dose-response curves . (ii) Antimicrobial testing : Follow CLSI guidelines for MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Root-cause analysis : (i) Batch variability : Compare HPLC chromatograms and HRMS data to rule out impurities . (ii) Assay conditions : Standardize pH (7.4 vs. 6.5), serum content (e.g., 10% FBS), and incubation times . (iii) Cellular context : Use isogenic cell lines to control for genetic background effects .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .
Q. What strategies optimize the synthetic yield of the 1,2,4-oxadiazole moiety?
- Cyclization optimization : Screen catalysts (e.g., ZnCl₂ vs. TEA) and solvents (DMF vs. DCE) to maximize ring closure efficiency. POCl₃ in refluxing toluene typically achieves >80% yield .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics while maintaining yield .
- Scale-up : Transition from batch to continuous flow reactors for improved heat/mass transfer, reducing side-product formation .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl and oxadiazole groups?
- Analog synthesis : (i) Replace 4-fluorophenyl with 4-Cl or 4-CF₃ to probe electronic effects . (ii) Modify the oxadiazole’s methyl group to ethyl or cyclopropyl for steric analysis .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets .
- Biological validation : Compare IC₅₀ values across analogs in enzyme panels (e.g., Eurofins KinaseProfiler) .
Q. What advanced techniques resolve metabolic instability issues in in vivo studies?
- Metabolite ID : Use LC-MS/MS to identify major Phase I/II metabolites in hepatocyte incubations .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphonates) at the acetamide nitrogen to enhance plasma stability .
- PK/PD modeling : Fit non-compartmental models to plasma concentration-time data from rodent studies to optimize dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
